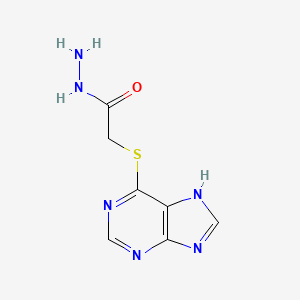
2-(7H-purin-6-ylsulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7H-purin-6-ylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C7H8N6OS. It is known for its unique structure, which includes a purine ring system attached to an acetohydrazide moiety through a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-purin-6-ylsulfanyl)acetohydrazide typically involves the reaction of 6-mercaptopurine with chloroacetic acid hydrazide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatographic techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(7H-purin-6-ylsulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various hydrazide derivatives.
Scientific Research Applications
2-(7H-purin-6-ylsulfanyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(7H-purin-6-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl and hydrazide groups play crucial roles in these interactions, facilitating strong binding to the target enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-purin-6-ylthio)acetohydrazide
- 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetohydrazide
- N’-(2-Chlorobenzylidene)-2-(7H-purin-6-ylsulfanyl)acetohydrazide
Uniqueness
2-(7H-purin-6-ylsulfanyl)acetohydrazide is unique due to its specific sulfanyl linkage to the purine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6315-15-7 |
|---|---|
Molecular Formula |
C7H8N6OS |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(7H-purin-6-ylsulfanyl)acetohydrazide |
InChI |
InChI=1S/C7H8N6OS/c8-13-4(14)1-15-7-5-6(10-2-9-5)11-3-12-7/h2-3H,1,8H2,(H,13,14)(H,9,10,11,12) |
InChI Key |
HYSYTVDBONGUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
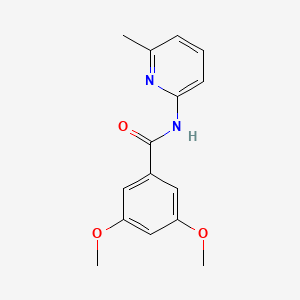

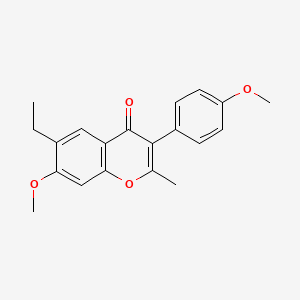
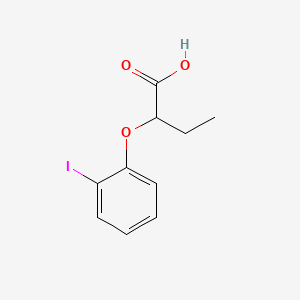
![1-[(3-Methylnaphthalen-2-yl)methyl]piperidine](/img/structure/B14158036.png)
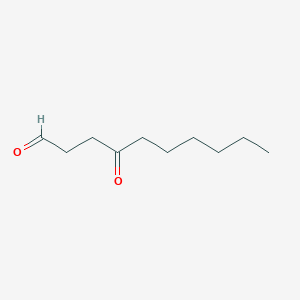
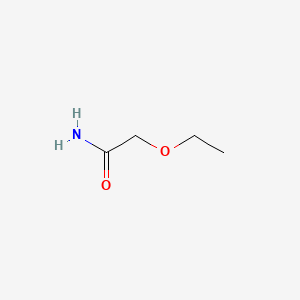


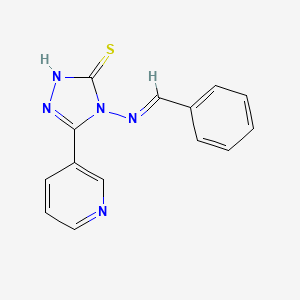
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)

